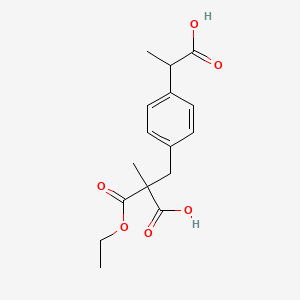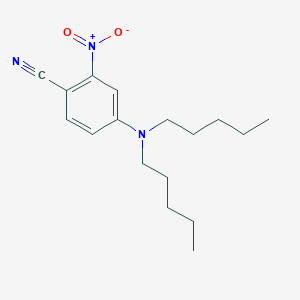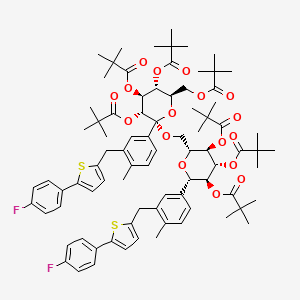
Dehydroxy Pivaloyl Canagliflozin Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy Pivaloyl Canagliflozin Dimer is an intermediate compound used in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is significant in the treatment of type 2 diabetes and obesity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Pivaloyl Canagliflozin Dimer involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. common methods involve the use of protecting groups like pivaloyl to ensure selective reactions at desired sites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroxy Pivaloyl Canagliflozin Dimer undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical properties.
Applications De Recherche Scientifique
Dehydroxy Pivaloyl Canagliflozin Dimer has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in glucose metabolism.
Medicine: Investigated for its potential therapeutic effects in treating diabetes and related metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Dehydroxy Pivaloyl Canagliflozin Dimer involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and promoting glucose excretion in the urine. This helps in lowering blood glucose levels and managing type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor used for managing type 2 diabetes.
Dapagliflozin: Similar to Canagliflozin, it inhibits SGLT2 and is used in diabetes treatment.
Finerenone: Though not an SGLT2 inhibitor, it is used for managing diabetic kidney disease and has been compared with Canagliflozin in clinical studies
Uniqueness
Dehydroxy Pivaloyl Canagliflozin Dimer is unique due to its specific role as an intermediate in the synthesis of Canagliflozin Dimer. Its structural properties and reactivity make it a valuable compound in the development of diabetes treatments. The presence of pivaloyl groups enhances its stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C83H104F2O17S2 |
|---|---|
Poids moléculaire |
1475.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-[[(2R,3R,4R,5S,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methoxy]oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C83H104F2O17S2/c1-46-24-26-50(40-51(46)42-56-36-38-60(103-56)48-27-32-54(84)33-28-48)62-65(98-72(89)79(12,13)14)66(99-73(90)80(15,16)17)63(96-70(87)77(6,7)8)58(95-62)45-94-83(53-31-25-47(2)52(41-53)43-57-37-39-61(104-57)49-29-34-55(85)35-30-49)68(101-75(92)82(21,22)23)67(100-74(91)81(18,19)20)64(97-71(88)78(9,10)11)59(102-83)44-93-69(86)76(3,4)5/h24-41,58-59,62-68H,42-45H2,1-23H3/t58-,59-,62+,63-,64-,65+,66+,67+,68-,83+/m1/s1 |
Clé InChI |
KAZCFFMKMGZGNT-UDUAWOAUSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC7=CC=C(S7)C8=CC=C(C=C8)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


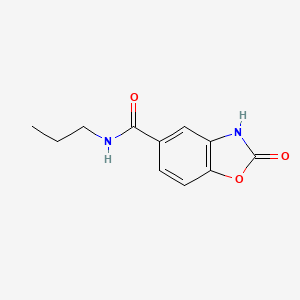

![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)

![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
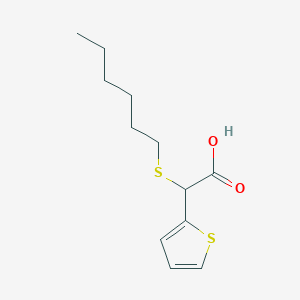
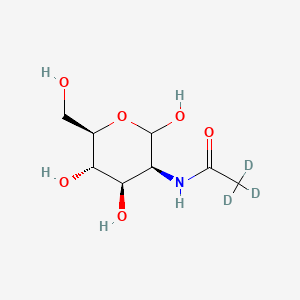


![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
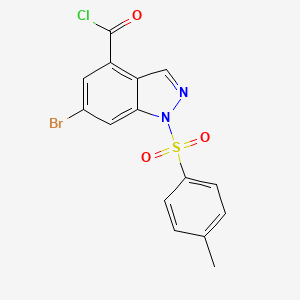
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
